Physical and chemical properties of 4,5-Dichloro-1,2-dimethylimidazole
Physical and chemical properties of 4,5-Dichloro-1,2-dimethylimidazole
An In-depth Technical Guide to the Physicochemical Properties of 4,5-Dichloro-1,2-dimethylimidazole
Introduction
The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique aromatic and electronic properties allow for diverse interactions with biological targets, making it a privileged scaffold in drug design. This guide focuses on a specific, highly substituted derivative: 4,5-dichloro-1,2-dimethylimidazole .
While its constituent parts are well-studied, this particular molecule is not widely characterized in commercial or academic literature. Therefore, this document serves as a specialized technical guide for researchers, scientists, and drug development professionals by providing a comprehensive analysis based on established chemical principles and comparative data from structurally related analogues. We will explore the predicted physicochemical properties, propose methods for its synthesis and characterization, and discuss the strategic implications of its unique substitution pattern.
Molecular Structure and Comparative Analogues
The identity of 4,5-dichloro-1,2-dimethylimidazole is defined by its specific arrangement of substituents on the imidazole core. Understanding the influence of each substituent is key to predicting its behavior.
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IUPAC Name: 4,5-dichloro-1,2-dimethyl-1H-imidazole
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Molecular Formula: C₅H₆Cl₂N₂
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Molecular Weight: 165.02 g/mol
To build a predictive model of its properties, we will reference three key analogues for which experimental data is available:
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Analogue A: 4,5-Dichloroimidazole (CAS 15965-30-7): The parent chlorinated scaffold, featuring a reactive N-H bond.[3]
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Analogue B: 4,5-Dichloro-2-methylimidazole (CAS 15965-33-0): Introduces a methyl group at the C2 position.[4]
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Analogue C: 1,2-Dimethylimidazole (CAS 1739-84-0): A non-chlorinated, fully methylated analogue.[5]
Predicted Physical Properties: A Comparative Analysis
By analyzing the known properties of its analogues, we can infer the physical characteristics of 4,5-dichloro-1,2-dimethylimidazole. The presence or absence of N-H hydrogen bonding is a dominant factor influencing melting and boiling points.
| Property | Analogue A: 4,5-Dichloroimidazole | Analogue C: 1,2-Dimethylimidazole | Predicted: 4,5-Dichloro-1,2-dimethylimidazole | Rationale for Prediction |
| Melting Point | 183-185 °C[3] | 37-39 °C[5][6] | 40-60 °C | The N-methylation removes the potential for intermolecular hydrogen bonding, which is responsible for the high melting point of Analogue A. The target's melting point will therefore be significantly lower and closer to that of Analogue C. However, the addition of two chlorine atoms increases molecular weight and polarity, likely raising it slightly above Analogue C. |
| Boiling Point | Not available | 204 °C[5][6] | > 210 °C | The boiling point is primarily influenced by molecular weight and van der Waals forces. The target molecule is significantly heavier than Analogue C due to the two chlorine atoms, which should result in a higher boiling point. |
| Appearance | Crystalline solid | White crystalline solid or clear liquid[7] | White to off-white solid | Based on its predicted melting point near ambient temperature, it will exist as a low-melting solid. |
| Solubility | Soluble in polar organic solvents | Mixes with water[7] | Sparingly soluble in water; soluble in organic solvents (e.g., CH₂Cl₂, THF, Acetone) | The N-methyl group blocks a key hydrogen bond donor site, which will drastically reduce its solubility in water compared to analogues with an N-H proton. Its chlorinated and hydrocarbon character will favor solubility in a range of organic solvents. |
Chemical Properties and Predicted Reactivity
The reactivity of 4,5-dichloro-1,2-dimethylimidazole is governed by the interplay of its four substituents, making it a unique chemical entity.
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Electronic Nature : The two chlorine atoms at the C4 and C5 positions are strongly electron-withdrawing, which significantly reduces the electron density of the imidazole ring. This deactivation makes the ring less susceptible to electrophilic aromatic substitution. Conversely, the two methyl groups are weakly electron-donating.
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Reactivity at Nitrogen (N1) : The methylation at the N1 position is a critical feature. Unlike its N-H counterparts (Analogues A and B), the target molecule cannot be deprotonated by a base. This prevents N-alkylation, N-acylation, and other common imidazole reactions, leading to cleaner reaction profiles where only the chloro-substituents are targeted. This is a significant strategic advantage in multi-step synthesis.[8]
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Reactivity at C4/C5 Positions : The chloro-substituents are potential leaving groups for nucleophilic aromatic substitution (SₙAr). However, due to the electron-rich nature of the imidazole ring, these reactions typically require strong nucleophiles and potentially harsh conditions (high temperature, pressure) or metal catalysis (e.g., Buchwald-Hartwig or Ullmann coupling) to proceed efficiently.
Spectroscopic Characterization and Experimental Validation
Confirming the identity of a novel or sparsely characterized compound is paramount. The following sections predict the key spectroscopic signatures and provide a robust protocol for their acquisition.
Predicted Spectroscopic Data
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¹H NMR : The spectrum is expected to be simple and diagnostic.
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~3.6-3.8 ppm (Singlet, 3H) : Attributed to the N1-methyl protons. The chemical shift is downfield due to the direct attachment to the electronegative nitrogen atom within the aromatic system.[9]
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~2.3-2.5 ppm (Singlet, 3H) : Attributed to the C2-methyl protons. This is a typical range for a methyl group attached to an sp²-hybridized carbon in a heteroaromatic ring.
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¹³C NMR : The spectrum will show five distinct signals corresponding to the five carbon atoms. The carbons attached to the chlorine atoms (C4 and C5) will be significantly downfield.
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Mass Spectrometry (EI-MS) :
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Molecular Ion (M⁺) : A prominent cluster of peaks will be observed for the molecular ion due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). The expected peaks will be at m/z 164 (M⁺, for ²x³⁵Cl), 166 (M+2, for ¹x³⁵Cl and ¹x³⁷Cl), and 168 (M+4, for ²x³⁷Cl) in an approximate intensity ratio of 9:6:1.
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Fragmentation : Common fragmentation pathways would include the loss of a methyl radical (•CH₃) or a chlorine radical (•Cl).
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Protocol: ¹H NMR Spectrum Acquisition and Analysis
This protocol ensures the acquisition of high-quality, verifiable data for structural elucidation.
Objective: To obtain a clean, high-resolution ¹H NMR spectrum of 4,5-dichloro-1,2-dimethylimidazole for structural confirmation.
Methodology:
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Sample Preparation (The "Why"):
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Weigh approximately 5-10 mg of the compound directly into a clean, dry NMR tube. The precise mass is needed for any potential quantitative analysis (qNMR).
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Add ~0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is chosen for its excellent solvating power for moderately polar organic molecules and its single residual solvent peak at ~7.26 ppm, which is unlikely to interfere with the expected signals.
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Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Trustworthiness: TMS provides a universal reference point, ensuring the accuracy and reproducibility of chemical shift measurements across different instruments.
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Cap the tube and gently invert several times to ensure complete dissolution.
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Instrument Setup & Calibration:
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Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).
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Lock the spectrometer onto the deuterium signal of the CDCl₃. Expertise: Locking ensures field stability during the experiment, preventing signal drift.
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Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp, well-resolved peaks, which is essential for accurate multiplicity analysis and integration.
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Data Acquisition:
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Acquire a standard one-dimensional proton spectrum using the following key parameters:
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Number of Scans (NS): 16. Rationale: This provides a good signal-to-noise ratio for a sample of this concentration without requiring excessive instrument time.
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Relaxation Delay (D1): 2 seconds. Rationale: A sufficient delay ensures that all protons have time to relax back to their ground state before the next pulse, allowing for accurate integration.
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Spectral Width: -2 to 12 ppm. This range covers all expected proton signals in organic molecules.
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Data Processing and Interpretation:
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Apply Fourier transformation to the acquired Free Induction Decay (FID).
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Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode with a flat baseline.
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Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
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Integrate the area under each peak. The ratio of the integrals should correspond to the ratio of protons in the molecule (e.g., 3:3 for the two methyl groups).
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Analyze the chemical shifts and multiplicities to confirm they match the predicted structure.
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Proposed Synthetic Strategy
Given that 4,5-dichloro-2-methylimidazole (Analogue B) is commercially available, the most direct route to the target molecule is through selective N-methylation.
Experimental Rationale:
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Deprotonation: 4,5-dichloro-2-methylimidazole is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF). A strong base, such as sodium hydride (NaH), is added to deprotonate the imidazole nitrogen, forming the corresponding sodium salt. This step is crucial as it generates a highly nucleophilic nitrogen anion.
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Methylation: A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate, is added to the solution. The imidazolide anion acts as a nucleophile, attacking the methyl group and displacing the leaving group (iodide or sulfate) to form the N-methylated product.
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Workup and Purification: The reaction is quenched, and the product is extracted and purified, typically using column chromatography, to isolate the pure 4,5-dichloro-1,2-dimethylimidazole.
Inferred Safety and Handling
While a specific Safety Data Sheet (SDS) for 4,5-dichloro-1,2-dimethylimidazole is not available, a hazard assessment can be made based on its analogues.
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4,5-Dichloroimidazole is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[10]
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1,2-Dimethylimidazole is harmful if swallowed and causes severe skin burns and eye damage.[6][11]
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Chemical-resistant gloves (e.g., nitrile).
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Safety goggles or a face shield.
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A laboratory coat.
All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.
References
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PubChem. (n.d.). 4,5-Dichloro-2-methylimidazole. Retrieved January 27, 2026, from [Link]
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Kaile Industry. (n.d.). 1,2-Dimethylimidazole. Retrieved January 27, 2026, from [Link]
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Zhang, L., et al. (2014). Comprehensive review in current developments of imidazole-based medicinal chemistry. Medicinal Research Reviews, 34(2), 340-437. [Link]
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ResearchGate. (2025). Applications of 2-Chloro-4,5-dihydroimidazole in Heterocyclic and Medicinal Chemistry. Retrieved January 27, 2026, from [Link]
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PubMed. (n.d.). Biological Significance of Imidazole-based Analogues in New Drug Development. Retrieved January 27, 2026, from [Link]
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Royal Society of Chemistry. (2006). Supplementary NMR data. Retrieved January 27, 2026, from [Link]
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MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved January 27, 2026, from [Link]
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Heckman, N. L., et al. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. Journal of Laboratory Chemical Education, 10(1), 9-19. [Link]
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TÜBİTAK Academic Journals. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Retrieved January 27, 2026, from [Link]
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PubChem. (n.d.). 4,5-Diphenylimidazole. Retrieved January 27, 2026, from [Link]
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